

Introduction: A Versatile Reagent for Modern Organic Synthesis

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Compound of Interest

Compound Name:	4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid
Cat. No.:	B1591428

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4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science.^[1] Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an ethyl acetate group linked via a stable ether bond.^[2] ^[3] This combination makes it an invaluable building block for constructing complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and advanced functional materials.^[4] The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, expanding its synthetic utility.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for the synthesis of this reagent. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust, reproducible, and scalable process.

Part 1: Synthesis Strategy and Mechanistic Underpinnings

The most direct and reliable route for preparing **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** is through a Williamson ether synthesis.^[5]^[6] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).^[7]

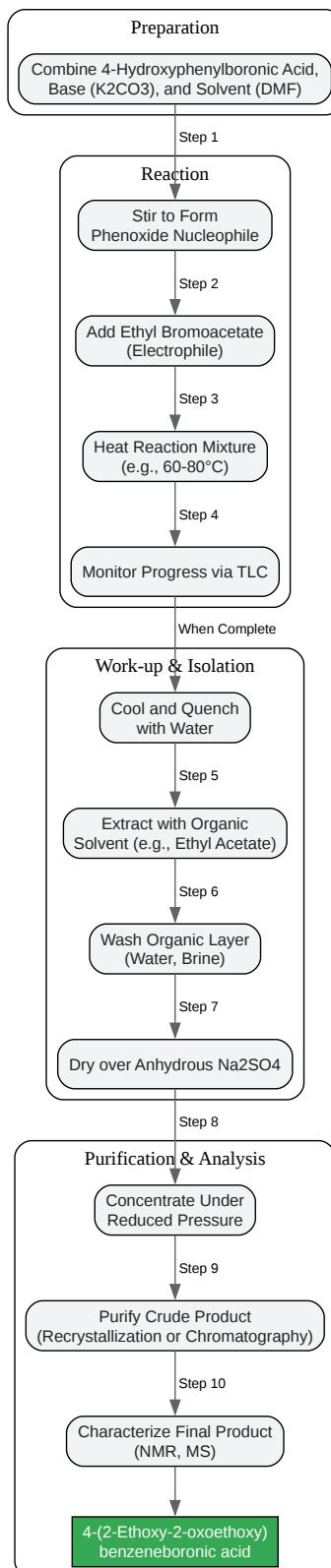
Retrosynthetic Analysis:

Our strategy involves the nucleophilic substitution reaction between the phenoxide of 4-hydroxyphenylboronic acid and an ethyl haloacetate, typically ethyl bromoacetate. This approach is advantageous as it utilizes commercially available starting materials and proceeds under mild conditions. The core of this transformation is the S_N2 (bimolecular nucleophilic substitution) mechanism.^{[5][8]}

The S_N2 Mechanism:

- Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of 4-hydroxyphenylboronic acid. This creates a highly nucleophilic phenoxide ion.
- Nucleophilic Attack: The phenoxide ion acts as the nucleophile, performing a backside attack on the electrophilic carbon atom of ethyl bromoacetate.^[5] This carbon is bonded to the bromine atom, which serves as an excellent leaving group.
- Concerted Transition State: The reaction proceeds through a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.^{[5][7]}
- Product Formation: The result is the desired ether product and a bromide salt byproduct.

The following diagram illustrates the logical workflow for the synthesis.

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Caption: Experimental workflow for the synthesis of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid**.

Part 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the synthesis of a high-purity final product.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Amount (10 mmol scale)	Mmol	Equivalents
4-Hydroxyphenylboronic acid	C ₆ H ₇ BO ₃	137.93	1.38 g	10.0	1.0
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	4.15 g	30.0	3.0
Ethyl Bromoacetate	C ₄ H ₇ BrO ₂	167.00	1.84 g (1.23 mL)	11.0	1.1
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	50 mL	-	-
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	~200 mL	-	-
Deionized Water	H ₂ O	18.02	~200 mL	-	-
Brine (Saturated NaCl)	NaCl	58.44	~50 mL	-	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	-	-

Step-by-Step Methodology

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxyphenylboronic acid (1.38 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).
 - Causality Note: Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being so harsh as to cause unwanted side reactions with the boronic acid or ester groups. Using a 3-fold excess ensures complete deprotonation. DMF is chosen as the solvent for its high polarity, which effectively dissolves the reagents and the intermediate phenoxide salt, and its high boiling point, which allows for heating to accelerate the S_N2 reaction.
- Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15-20 minutes.
- Addition of Electrophile: Add ethyl bromoacetate (1.23 mL, 11.0 mmol) dropwise to the stirring suspension via syringe.
 - Causality Note: A slight excess (1.1 equivalents) of the alkylating agent, ethyl bromoacetate, is used to drive the reaction to completion. Dropwise addition helps to control any potential exotherm.
- Reaction Execution and Monitoring: Place a reflux condenser on the flask and heat the reaction mixture to 70°C in an oil bath. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate.^[4] The reaction is typically complete within 4-6 hours.
- Work-up: Once the reaction is complete (as indicated by the consumption of the 4-hydroxyphenylboronic acid starting material on TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.
- Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate.
 - Collect the organic (top) layer.

- Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.[2]
- Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine.[4]
- Causality Note: The water wash removes the bulk of the DMF and potassium salts. The brine wash removes any remaining water from the organic phase, aiding the subsequent drying step.
- Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid or pale oil.[4]
- Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[2]

Mechanism Visualization

The following diagram details the S_n2 mechanism of the Williamson ether synthesis.

Caption: The S_n2 mechanism for the synthesis of the target ether.

Part 3: Product Characterization and Quality Control

Confirmation of the product's identity and purity is critical. The following data are typical for **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid**.[1][10]

Analysis	Expected Results
Appearance	White to off-white solid
Formula	$C_{10}H_{13}BO_5$
Molecular Weight	224.02 g/mol
1H NMR (400 MHz, DMSO-d ₆)	δ 7.81 (d, 2H), 6.92 (d, 2H), 4.75 (s, 2H), 4.15 (q, 2H), 1.20 (t, 3H)
^{13}C NMR (100 MHz, DMSO-d ₆)	δ 168.5, 161.0, 136.5, 114.5, 65.0, 60.5, 14.0
Mass Spec (ESI)	[M-H] ⁻ calculated for $C_{10}H_{12}BO_5^-$: 223.08, found: 223.1

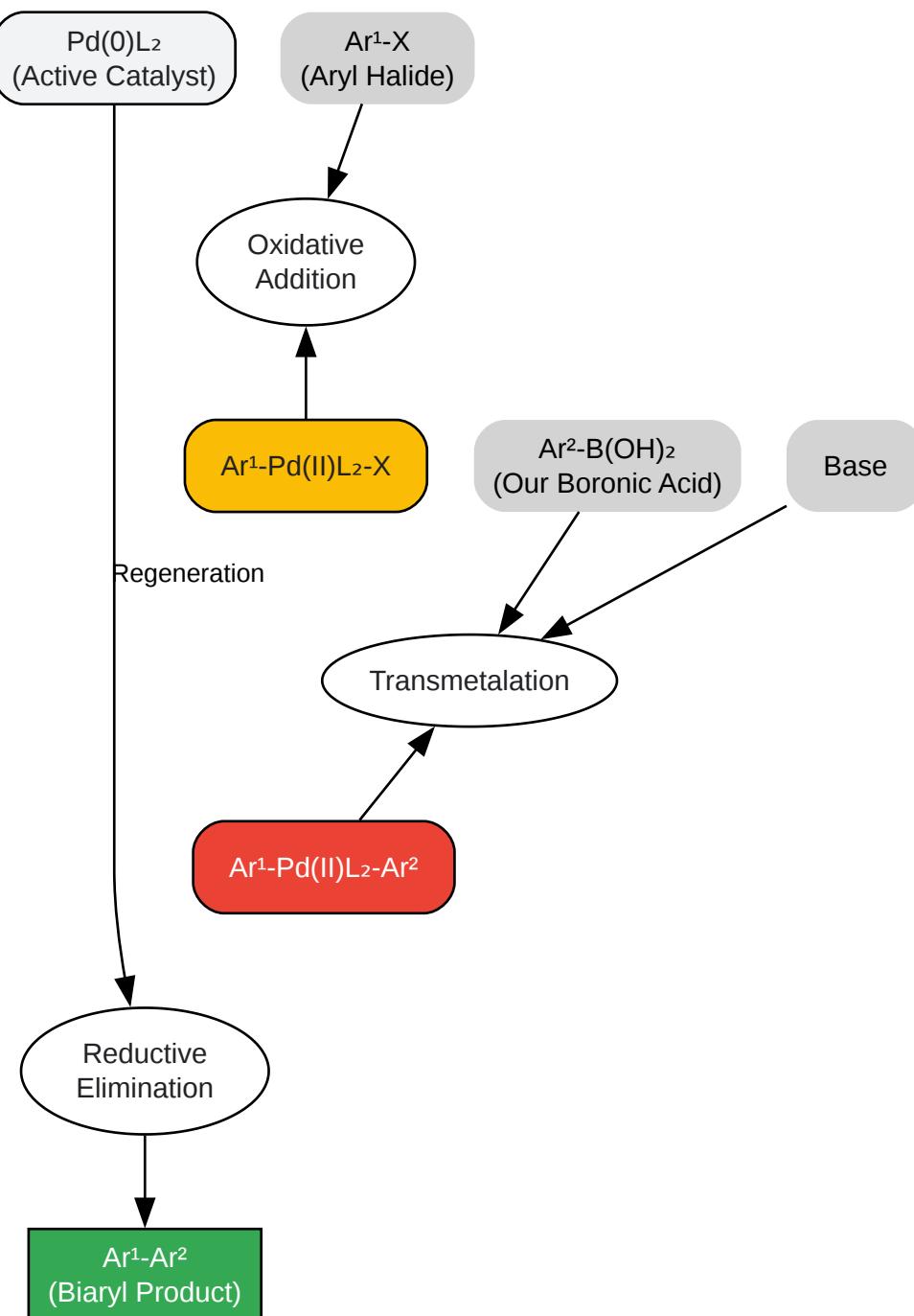
Note: Boronic acids often exist in equilibrium with their cyclic anhydride (boroxine) form, which may be reflected in the analytical data.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary application of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** is as a coupling partner in Suzuki-Miyaura reactions.^[2] This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid and an organic halide (or triflate), a transformative tool for drug development.^{[11][12]}

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.^[3]
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.^[2]

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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